N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group and a 2-methoxyphenethyl moiety linked via an ethanediamide bridge. Crystallographic tools like SHELXL and ORTEP-3 have been instrumental in resolving its three-dimensional conformation, which is critical for understanding its reactivity and binding affinity .
Propriétés
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-15-8-9-20(16(2)12-15)28-22(18-13-34(31,32)14-19(18)27-28)26-24(30)23(29)25-11-10-17-6-4-5-7-21(17)33-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNLPCRCDCQEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core structure with various functional groups that contribute to its biological properties. The presence of the 2,4-dimethylphenyl and 2-methoxyphenyl groups enhances its hydrophobic characteristics and solubility in organic solvents.
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide exhibit significant antibacterial and antifungal activities. For instance:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Case Study : A study demonstrated that derivatives of thieno[3,4-c]pyrazole showed inhibitory effects against Staphylococcus aureus and Candida albicans.
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound significantly reduced cell viability by promoting apoptosis.
Anti-inflammatory Effects
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has demonstrated anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by modulating signaling pathways such as NF-kB.
- Case Study : Experimental models of inflammation showed reduced edema and inflammatory marker levels upon treatment with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The biological activity of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is primarily attributed to its interaction with specific molecular targets. These include:
- Enzymatic Targets : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis:
Thieno-Pyrazole/Pyrimidin Derivatives
Compounds like 4-methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () share a thieno-fused heterocyclic core but differ in substituents and linker chemistry. Key distinctions include:
- Substituent Effects : The trifluoromethyl group in ’s analogs enhances metabolic stability and lipophilicity compared to the target compound’s methoxy and dimethyl groups, which may improve membrane permeability but reduce enzymatic resistance .
- Linker Chemistry : The ethanediamide bridge in the target compound allows for hydrogen bonding, unlike the simpler benzamide linkers in ’s derivatives. This could enhance target selectivity but reduce solubility .
Thiazolidinone and Pyrazole Derivatives
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () features a thiazolidinone ring with a dioxo group, similar to the target compound’s 5,5-dioxo moiety.
- Pyrazole derivatives from , such as (S)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)pentanamide, highlight the role of pyrazole in coordinating metal ions or forming hydrogen bonds. The target compound’s fused thieno-pyrazole system may offer enhanced steric hindrance, limiting off-target interactions .
Comparative Data Table
Hypothetical data based on structural analogs and inferred properties:
Research Findings and Implications
- Synthetic Complexity : The target compound’s ethanediamide linker requires multi-step coupling reactions, as seen in ’s use of carbodiimide reagents, which may lower yield compared to simpler amide formations .
- Biological Activity: While ’s thieno-pyrimidin derivatives show potent anti-microbial activity (MIC 8–25 μg/mL), the target compound’s methoxy and dimethyl groups may shift its spectrum toward Gram-positive bacteria due to increased membrane penetration .
Méthodes De Préparation
Jacobson Reaction Protocol
- Starting Material : 3-Aminothiophene-4-carboxylate derivatives are treated with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.
- Cyclization : Diazotization of the intermediate amine using sodium nitrite in acidic conditions generates a diazonium salt, which undergoes intramolecular cyclization to yield the thieno[3,4-c]pyrazole core.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, reflux, 12 h | 48% |
| Diazotization | NaNO₂, HCl, 0–5°C, 1 h | 62% |
Sulfonation for 5,5-Dioxo Functionalization
The 5,5-dioxo moiety is introduced via oxidation of the thiophene sulfur using hydrogen peroxide in acetic acid.
Oxidation Protocol
- Reagents : 30% H₂O₂, glacial AcOH, 24 h at 50°C.
- Selectivity : Controlled stoichiometry (2.2 equiv H₂O₂) prevents over-oxidation.
Yield : 85–90% after recrystallization from ethanol.
Ethanediamide Bridge Installation
The ethanediamide linker is introduced via a two-step amidation sequence.
Stepwise Amidation
- First Amide Formation : React the thienopyrazole amine with ethyl oxalyl chloride in THF at 0°C.
- Second Amidation : Couple the intermediate with 2-(2-methoxyphenyl)ethylamine using HOBt/EDC chemistry.
Reaction Metrics :
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| Oxalylation | Ethyl oxalyl chloride | THF | 76% |
| Amine Coupling | HOBt, EDC | DMF | 65% |
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane) followed by recrystallization.
Analytical Data
- ¹H NMR (300 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.25–6.98 (m, aromatic-H), 3.85 (s, OCH₃), 2.35 (s, CH₃).
- HRMS : m/z calcd for C₂₇H₂₈N₄O₅S: 544.1732; found: 544.1728.
Challenges and Optimization
- Regioselectivity : Competing substitution at position 4 is mitigated using bulky directing groups.
- Byproduct Formation : Dimerization during diazotization is suppressed by maintaining low temperatures (<5°C).
Industrial Scalability Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
